molecular formula C20H19F2N3O2 B2437051 (2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 314026-05-6

(2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B2437051
CAS RN: 314026-05-6
M. Wt: 371.388
InChI Key: QKMPQOLPSQKKFV-GFMRDNFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide, also known as DAPH-12, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of (2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide involves the inhibition of PDE4, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A (PKA), which plays a crucial role in the regulation of various cellular processes, including inflammation and immune response. The activation of PKA by (2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide leads to the suppression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the upregulation of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Biochemical and Physiological Effects:
(2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide has been shown to have potent anti-inflammatory effects both in vitro and in vivo. In vitro studies have demonstrated that (2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. In vivo studies have shown that (2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide reduces the levels of pro-inflammatory cytokines in animal models of inflammation, such as carrageenan-induced paw edema and LPS-induced lung injury. In addition, (2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide has been reported to have antifungal and antiviral activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide in lab experiments is its potent inhibitory effects on PDE4, which makes it a valuable tool for studying the role of cAMP signaling in various cellular processes. In addition, (2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide has been shown to have low toxicity and good bioavailability, which makes it a potential candidate for drug development. However, one of the limitations of using (2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide in lab experiments is its high cost, which may limit its widespread use.

Future Directions

There are several future directions for the research on (2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide. One of the potential applications of (2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide is in the treatment of inflammatory diseases, such as asthma and COPD. Further studies are needed to investigate the efficacy of (2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide in animal models of these diseases. In addition, (2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide has been reported to have antiviral and antifungal activities, and further studies are needed to investigate its potential applications in the treatment of viral and fungal infections. Finally, the development of more efficient and cost-effective synthesis methods for (2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide may facilitate its widespread use in scientific research.

Synthesis Methods

(2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide can be synthesized using a multistep process involving the reaction of 2,4-difluorobenzaldehyde with diethylamine to form the corresponding imine. This intermediate is then reacted with 2-hydroxy-3-nitrobenzaldehyde to yield the final product, (2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide. The synthesis of (2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide has been reported in several scientific journals, and the compound has been obtained in good yields.

Scientific Research Applications

(2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticancer, antiviral, and antifungal activities. In addition, (2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide has been reported to have potent inhibitory effects on the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune response. This makes (2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide a potential candidate for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

7-(diethylamino)-2-(2,4-difluorophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2/c1-3-25(4-2)14-7-5-12-9-15(19(23)26)20(27-18(12)11-14)24-17-8-6-13(21)10-16(17)22/h5-11H,3-4H2,1-2H3,(H2,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMPQOLPSQKKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=C(C=C(C=C3)F)F)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide

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